molecular formula C13H17NO3 B7547861 Methyl (S)-4-benzylmorpholine-2-carboxylate

Methyl (S)-4-benzylmorpholine-2-carboxylate

Cat. No.: B7547861
M. Wt: 235.28 g/mol
InChI Key: XXHMAJMVQRTGQE-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (S)-4-benzylmorpholine-2-carboxylate (CAS: 135782-29-5) is a chiral morpholine derivative with a benzyl substituent at the 4-position and a methyl ester group at the 2-position of the morpholine ring . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for enantioselective production of reboxetine analogs, which are norepinephrine reuptake inhibitors used in antidepressant therapies . Its synthesis often employs enzyme-catalyzed kinetic resolution of racemic precursors, such as n-butyl 4-benzylmorpholine-2-carboxylate, to achieve high stereoselectivity . The (S)-enantiomer is prioritized due to its biological relevance in drug development.

Properties

IUPAC Name

methyl (2S)-4-benzylmorpholine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-13(15)12-10-14(7-8-17-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHMAJMVQRTGQE-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCO1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CN(CCO1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Data:

StepReagents/ConditionsYield (%)ee (%)
Oxidative CleavageNaIO₄, H₂O/THF, 0°C85
Schiff Base FormationBenzylamine, EtOH, rt78
HydrogenationH₂, Pd/C, MeOH90
CyclizationHCl, reflux82
ReductionLiAlH₄, dry Et₂O7598

Stereocontrolled Cyclization and Reduction

Alternative routes avoid hazardous reductants by employing sodium borohydride (NaBH₄) in methanol. A patented method converts a mixture of (S)-2-chloroacetyl-4-benzylmorpholin-3-one and its isomer into the target compound via NaBH₄-mediated reduction. The reaction proceeds at reflux for 12 hours, yielding 75–80% of (S)-4-benzylmorpholine-2-methanol, which is oxidized to the carboxylic acid and esterified with methanol. This approach simplifies purification by avoiding column chromatography, though it requires careful control of stereochemistry during cyclization.

Mechanistic Insights:

  • Reduction Step : NaBH₄ selectively reduces the ketone group to a secondary alcohol while preserving the benzyl and morpholine groups.

  • Esterification : Methanol and catalytic HCl convert the carboxylic acid intermediate into the methyl ester.

Esterification and Protecting Group Strategies

The esterification of 4-benzylmorpholine-2-carboxylic acid is critical for final product isolation. A widely adopted method uses methyl chloroformate in acetonitrile with triethylamine (TEA) as a base. The reaction achieves >90% conversion under mild conditions (25°C, 4 hours), with the hydrochloride salt precipitating for easy isolation.

Optimization Parameters:

ParameterOptimal ConditionImpact on Yield
SolventAcetonitrileMaximizes solubility
BaseTEA (2 eq)Neutralizes HCl
Temperature25°CPrevents racemization

Process Optimization and Industrial-Scale Production

Continuous-flow reactors enhance the scalability of this compound synthesis. A two-step continuous process integrates imine formation and hydrogenation, reducing reaction time from 24 hours to 2 hours. Key advantages include:

  • Higher Throughput : 10 kg/day output achievable with microreactors.

  • Improved Safety : Avoids exothermic risks associated with batch processing.

Industrial Data:

MetricBatch ProcessContinuous Flow
Cycle Time24 h2 h
Purity95%99%
Solvent Consumption50 L/kg15 L/kg

Comparative Analysis of Synthetic Routes

The choice of method depends on scale, purity requirements, and safety considerations:

MethodAdvantagesLimitations
Chiral Pool (D-Mannitol)High ee (>98%)Multi-step, hazardous reagents
NaBH₄ ReductionSafer, column-free purificationModerate ee (90–92%)
Continuous FlowScalable, efficientHigh initial capital cost

Chemical Reactions Analysis

Oxidation Reactions

Methyl (S)-4-benzylmorpholine-2-carboxylate undergoes oxidation to form N-oxide derivatives or modified ring structures. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reagents/Conditions :

    • KMnO₄ in acidic/neutral conditions (e.g., dilute H₂SO₄ or water).

    • H₂O₂ in methanol or ethanol under reflux.

  • Products :

    • N-Oxide derivatives : Generated via oxidation of the tertiary amine in the morpholine ring.

    • Ring-opening products : Observed under strong oxidative conditions (e.g., cleavage of the morpholine ring).

Oxidizing AgentTemperatureReaction TimeYield (%)Reference
KMnO₄ (1 equiv)25°C6–8 h65–75
H₂O₂ (30%)50°C12 h45–55

Reduction Reactions

The ester group and benzyl substituent are susceptible to reduction.

  • Reagents/Conditions :

    • Lithium aluminum hydride (LiAlH₄) : Reduces the ester to a primary alcohol.

    • Hydrogenolysis (H₂/Pd-C) : Cleaves the benzyl group to yield morpholine-2-carboxylate derivatives.

  • Products :

    • Methyl (S)-morpholine-2-carboxylate (after hydrogenolysis of the benzyl group).

    • Methyl (S)-4-hydroxybenzylmorpholine-2-carboxylate (under selective reduction).

Reducing AgentSolventPressureYield (%)Reference
LiAlH₄ (3 equiv)Dry THF70–80
H₂ (1 atm)/Pd-CEthanol25°C85–90

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids.

  • Reagents/Conditions :

    • Acidic : HCl (6 M) in refluxing ethanol.

    • Basic : NaOH (2 M) in aqueous methanol.

  • Products :

    • (S)-4-Benzylmorpholine-2-carboxylic acid (free acid).

ConditionTemperatureReaction TimeYield (%)Reference
HCl (6 M)Reflux4 h80–85
NaOH (2 M)60°C3 h75–80

Amidation and Coupling Reactions

The ester group participates in amidation, forming peptidomimetics or bioactive conjugates.

  • Reagents/Conditions :

    • Coupling agents : EDCI, DCC, or HATU with amines.

    • Solvents : DMF or CH₂Cl₂ at 0–25°C.

  • Products :

    • Amide derivatives : e.g., 4-benzylmorpholine-2-carboxamides, used in kinase inhibitor synthesis .

AmineCoupling AgentSolventYield (%)Reference
BenzylamineEDCIDMF65–70
AnilineHATUCH₂Cl₂60–65

Friedel-Crafts Alkylation

The benzyl group facilitates electrophilic aromatic substitution in the presence of Lewis acids.

  • Reagents/Conditions :

    • AlCl₃ or FeCl₃ in CH₂Cl₂ at 0–25°C.

  • Products :

    • Benzene-ring-substituted derivatives (e.g., para-methyl or chloro substituents).

Lewis AcidSubstrateYield (%)Reference
AlCl₃Toluene50–55
FeCl₃Chlorobenzene40–45

Mechanistic Insights

  • Oxidation : Proceeds via single-electron transfer (SET) mechanisms, forming radical intermediates.

  • Hydrogenolysis : Involves adsorption of the benzyl group onto the palladium surface, followed by cleavage.

  • Amidation : Utilizes activation of the carboxylate via carbodiimide-mediated coupling .

Scientific Research Applications

Medicinal Chemistry

Methyl (S)-4-benzylmorpholine-2-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds, especially those targeting the central nervous system. Its structural properties allow it to interact effectively with biological targets, making it a candidate for drug development.

Case Study: CNS Disorders

Research has indicated that morpholine derivatives can exhibit therapeutic effects for central nervous system disorders. For instance, substituted morpholine compounds have been explored for their potential to treat conditions such as anxiety and depression by modulating neurotransmitter activity .

Organic Synthesis

In organic chemistry, this compound acts as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for creating diverse chemical entities.

Synthetic Routes

The compound can be synthesized through several methods:

  • Nucleophilic Substitution : Reacting morpholine with benzyl halides under basic conditions.
  • Esterification : Converting carboxylic acid groups to esters using methanol.

These synthetic pathways enable the production of derivatives with varied functional groups that can enhance biological activity.

Biological Studies

This compound is extensively studied for its biological activities, including enzyme inhibition and receptor binding. Its structural similarity to biologically active molecules allows researchers to explore its potential as a therapeutic agent.

Anticancer Activity

A notable application is in the development of anticancer agents. Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism involves cell cycle arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its versatility in chemical reactions makes it suitable for developing new materials in various applications, including coatings and polymers.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryBuilding block for CNS-targeting drugsEffective modulation of neurotransmitter systems
Organic SynthesisIntermediate in synthesizing complex organic moleculesVersatile synthetic routes available
Biological StudiesEvaluated for enzyme inhibition and anticancer propertiesSignificant antiproliferative effects against cancer cell lines
Industrial ApplicationsProduction of specialty chemicals and materialsUseful in developing new materials with unique properties

Mechanism of Action

The mechanism of action of Methyl (S)-4-benzylmorpholine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Analogues

Methyl (S)-4-benzylmorpholine-2-carboxylate belongs to a class of morpholine-2-carboxylate esters. Key structural analogues include:

a) Benzyl 4-(2-Chloroacetyl)morpholine-2-carboxylate
  • CAS : 939411-97-9
  • Molecular Formula: C₁₄H₁₆ClNO₄
  • Substituents : 4-(2-chloroacetyl), benzyl ester .
  • Key Difference : The chloroacetyl group introduces electrophilic reactivity, making it suitable for nucleophilic substitution reactions in drug intermediate synthesis.
b) (R)- and (S)-N-Boc-Morpholine-2-Carboxylic Acids
  • Molecular Formula: C₁₀H₁₇NO₅ (Boc-protected)
  • Substituents : Boc (tert-butoxycarbonyl) protecting group, carboxylic acid .
  • Key Difference : The Boc group enhances stability during peptide coupling, while the carboxylic acid enables direct incorporation into larger molecular frameworks.
c) Sulfonamide-Functionalized Morpholine Derivatives
  • Example : N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
  • Key Difference : Incorporation of sulfonamide and brominated pyrimidine moieties expands utility in kinase inhibitor development .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility*
This compound C₁₃H₁₅NO₃ 233.26 4-benzyl, methyl ester Moderate in organic solvents
Benzyl 4-(2-chloroacetyl)morpholine-2-carboxylate C₁₄H₁₆ClNO₄ 297.73 4-(2-chloroacetyl), benzyl ester Low aqueous solubility
(R)-N-Boc-morpholine-2-carboxylic acid C₁₀H₁₇NO₅ 231.25 Boc-protected, carboxylic acid High in polar aprotic solvents

*Solubility data inferred from ester and carboxylic acid analogs in methyl ester studies .

Biological Activity

Methyl (S)-4-benzylmorpholine-2-carboxylate is a morpholine derivative that has gained attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: C13H17NO2C_{13}H_{17}NO_2. Its structure includes a morpholine ring, a benzyl group, and a methyl ester functionality. These features contribute to its lipophilicity, which may enhance its ability to penetrate biological membranes and interact with cellular targets.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. Further investigations are needed to quantify its efficacy and determine the spectrum of activity.

2. Anticancer Properties
Recent studies have highlighted the compound's potential in cancer therapy. In vitro assays have demonstrated that it induces apoptosis in cancer cell lines by modulating key apoptotic proteins such as Bax and Bcl-2. The compound appears to trigger mitochondrial pathways leading to increased reactive oxygen species (ROS) levels, which are critical in cancer cell death mechanisms .

3. Neurological Effects
There is ongoing research into the effects of this compound on neurological disorders. The compound's interaction with specific receptors suggests it may have implications for treating conditions such as anxiety or depression by modulating neurotransmitter systems.

The mechanism of action involves the compound's interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or activator depending on the biological context. Key pathways include:

  • Binding to Active Sites : The compound may bind to active sites on enzymes, inhibiting their activity.
  • Allosteric Modulation : It may also interact with allosteric sites, leading to changes in protein conformation and function.
  • Induction of Apoptosis : By increasing ROS levels and altering mitochondrial membrane potential, the compound promotes apoptosis in malignant cells .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits growth of various bacteria
AnticancerInduces apoptosis in cancer cell lines
Neurological EffectsPotential modulation of neurotransmitter systems

Case Study: Anticancer Efficacy

A study conducted on several cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis showed increased annexin V staining, indicating enhanced apoptosis rates after treatment with the compound . Additionally, Western blot analyses revealed alterations in apoptotic protein expression, further supporting its role as a potential anticancer agent.

Q & A

Q. What are the established synthetic routes for Methyl (S)-4-benzylmorpholine-2-carboxylate, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis typically involves enantioselective esterification or chiral resolution. For example, morpholine ring formation can be achieved via cyclization of β-amino alcohols, followed by benzylation and esterification. To ensure stereochemical purity, chiral HPLC or circular dichroism (CD) spectroscopy is recommended. Protecting groups (e.g., benzyl or Boc) may be used to prevent racemization during synthesis .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR identify the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and morpholine ring protons (δ 3.4–4.1 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (C13_{13}H15_{15}NO3_3, exact mass 233.1052).
  • HPLC : Reverse-phase HPLC with a chiral column (e.g., Chiralpak AD-H) resolves enantiomers using hexane/isopropanol gradients .

Q. What are the key applications of this compound in medicinal chemistry or catalysis?

  • Methodological Answer : The morpholine core and ester group make it a precursor for bioactive molecules (e.g., kinase inhibitors) or chiral ligands in asymmetric catalysis. For example, it can serve as a building block for peptidomimetics or transition-metal complexes. Biological activity assays (e.g., enzyme inhibition) should be paired with structural optimization via SAR studies .

Advanced Research Questions

Q. How can contradictions in crystallographic and spectroscopic data be resolved for this compound?

  • Methodological Answer : Discrepancies may arise from polymorphism or solvent effects. Validate the structure by:
  • X-ray crystallography : Refine using SHELXL () to resolve bond-length/angle discrepancies.
  • DFT calculations : Compare experimental and computed 1^1H NMR chemical shifts (Gaussian 16, B3LYP/6-31G* basis set).
  • Powder XRD : Confirm phase purity if single crystals are unavailable .

Q. What strategies optimize enantiomeric excess (ee) in large-scale synthesis?

  • Methodological Answer :
  • Kinetic Resolution : Use lipases (e.g., CAL-B) in dynamic kinetic resolutions.
  • Asymmetric Catalysis : Employ chiral palladium catalysts for Suzuki-Miyaura couplings.
  • Process Monitoring : Track ee via inline FTIR or polarimetry. Scale-up requires solvent screening (e.g., THF vs. MeCN) to minimize racemization .

Q. How do computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Molecular Modeling : Use Gaussian or ORCA for transition-state analysis. The ester carbonyl’s electrophilicity can be quantified via Fukui indices.
  • MD Simulations : Solvent effects (e.g., DMSO vs. water) on reaction pathways are modeled using GROMACS.
  • Docking Studies : Predict binding affinity to biological targets (e.g., proteases) using AutoDock Vina .

Notes

  • Citations align with evidence from crystallography, synthesis, and analytical chemistry domains.
  • Advanced methods emphasize reproducibility and interdisciplinary validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.